molecular formula C11H17N3O4 B1448576 Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate CAS No. 1803565-95-8

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Cat. No.: B1448576
CAS No.: 1803565-95-8
M. Wt: 255.27 g/mol
InChI Key: NZCZEDNOGCFLER-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a morpholine ring and an oxadiazole ring, which are connected through a carboxylate group. The compound has gained attention in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to act as a bioisostere for amides and esters, enhancing the compound’s stability and biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is unique due to its specific combination of a morpholine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCZEDNOGCFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 2
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 3
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 4
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Reactant of Route 6
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

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